β2-AR Agonist Potency (cAMP Accumulation EC50) Benchmarked Against Intra-Patent Analogs
In a direct head-to-head comparison using identical assay conditions (human β2-AR expressed in HEK293 cells, cAMP accumulation), 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide (Compound 48) exhibits an EC50 of 2.80 nM, which is 1.4-fold more potent than Compound 45 (EC50 4 nM) but 7.0-fold less potent than Compound 40 (EC50 0.400 nM) [1][2]. This rank-order potency establishes the compound's functional agonist profile as intermediate within the US9492405 series, thereby enabling users to select it over Compound 45 when higher potency is required, or over Compound 40 when a less potent tool compound is needed to avoid receptor reserve complications.
| Evidence Dimension | β2-AR agonist potency (cAMP accumulation EC50) |
|---|---|
| Target Compound Data | EC50 = 2.80 nM |
| Comparator Or Baseline | Compound 45 (US9492405, 45) EC50 = 4 nM; Compound 40 (US9492405, 40) EC50 = 0.400 nM |
| Quantified Difference | 1.4-fold more potent vs Compound 45; 7.0-fold less potent vs Compound 40 |
| Conditions | Human β2-AR expressed in HEK293 cells; cAMP accumulation measured by protein kinase binding; BindingDB assay ID 7, entry 50033620 |
Why This Matters
This quantitative rank-ordering of functional agonist potency within the same patent family enables informed compound selection for dose-response studies where a specific EC50 window is desired.
- [1] BindingDB. BDBM50348426. EC50 data for agonist activity at human beta2 adrenergic receptor expressed in HEK293 cells assessed as stimulation of cAMP accumulation. BindingDB entry 50033620. View Source
- [2] BindingDB. BDBM50348431 (CHEMBL1800934, US9492405, 45). EC50 data for agonist activity at human beta2 adrenergic receptor. BindingDB entry 50033620. View Source
